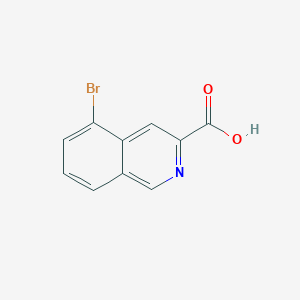

5-Bromoisoquinoline-3-carboxylic acid

Overview

Description

5-Bromoisoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H6BrNO2 and a molecular weight of 252.06 g/mol . It is used in laboratory settings.

Molecular Structure Analysis

The molecular structure of 5-Bromoisoquinoline-3-carboxylic acid consists of a bromine atom attached to the 5th carbon of the isoquinoline ring and a carboxylic acid group attached to the 3rd carbon .Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromoisoquinoline-3-carboxylic acid are not detailed in the available literature, carboxylic acids in general are known to undergo a variety of reactions. These include reactions involving the O-H bond (like acid dissociation and solvolytic reactions), reactions at the carbonyl bond (most of which involve attack by a nucleophile), decarboxylation, and substitution on the R group .Scientific Research Applications

Synthesis and Organic Chemistry Applications

5-Bromoisoquinoline-3-carboxylic acid is a critical intermediate in the regioselective bromination of isoquinoline, leading to the selective production of 5-bromoisoquinoline. This process is highly sensitive to the choice of brominating agent, acid, temperature, and concentration, highlighting the compound's role in facilitating targeted modifications in organic synthesis Brown & Gouliaev, 2004. Furthermore, the compound has been employed in the development of novel derivatization reagents, such as 1-(3-aminopropyl)-3-bromoquinolinium bromide (APBQ), for the analysis of carboxylic acids in biological samples via HPLC-MS, showcasing its utility in enhancing analytical methodologies Mochizuki et al., 2013.

Pharmacological and Biomedical Research

In pharmacological research, derivatives of 5-bromoisoquinoline, such as tetrahydroisoquinolines with pendent aromatics, have been synthesized and evaluated for their selectivity and affinity towards sigma-2 receptors, indicating potential for development into therapeutic agents Ashford et al., 2014. Additionally, quinoline and isoquinoline derivatives have been explored for their antibacterial properties and as potent dopamine D1 receptor agonists, further illustrating the compound's role in the discovery of new treatments for infectious diseases and neurological conditions Hayashi et al., 2002; Sattelkau et al., 2001.

Mechanism of Action

Target of Action

It has been shown to exhibit significant antibacterial activity against several plant bacteria .

Mode of Action

It is known to demonstrate significant antibacterial activity, suggesting that it interacts with bacterial cells in a way that inhibits their growth or survival

Biochemical Pathways

Given its antibacterial activity, it is likely that it interferes with essential bacterial processes, such as cell wall synthesis, protein synthesis, or DNA replication

Result of Action

5-BIQ3CA has demonstrated significant antibacterial activity against several plant bacteria, including Ralstonia solanacearum, Acidovorax citrulli, X. oryzae pv. oryzicola, X. campestris pv. campestris, P. carotovorum subsp. carotovorum, and X. fragariae . The compound’s action results in a curved and sunken cell morphology, along with destroyed cell membrane integrity . Additionally, the motility and exopolysaccharides production of the bacteria were inhibited, and biofilm formation was prevented .

properties

IUPAC Name |

5-bromoisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-3-1-2-6-5-12-9(10(13)14)4-7(6)8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFMPRKHVXLOGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1416712-83-8 | |

| Record name | 5-bromoisoquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1379901.png)

![5-bromo-3H-pyrazolo[3,4-b]pyridine](/img/structure/B1379910.png)

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride](/img/structure/B1379913.png)

![[(5-Bromopyridin-2-yl)carbamothioyl]carbamic acid](/img/structure/B1379914.png)